molecular formula C21H22ClN3O2 B6128270 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole

2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No. B6128270
M. Wt: 383.9 g/mol
InChI Key: PYEAPRVISKVFCI-UHFFFAOYSA-N
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Description

2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. Furthermore, it has been proposed that the anti-inflammatory and antioxidant properties of the compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been reported to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Furthermore, the compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before further development.

Future Directions

There are several future directions for the research on 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole. One of the potential directions is to investigate the compound's potential as an anticancer drug by conducting further in vitro and in vivo studies. Additionally, the compound's anti-inflammatory and antioxidant properties can be further explored for the development of drugs for the treatment of various inflammatory diseases. Furthermore, the compound's potential toxicity needs to be carefully evaluated to ensure its safety for further development.

Synthesis Methods

The synthesis of 2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole can be achieved through various methods. One of the commonly used methods involves the reaction of 2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazole with 4-chlorophenoxyacetic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-15(26)24-12-4-7-20(24)21-23-18-5-2-3-6-19(18)25(21)13-14-27-17-10-8-16(22)9-11-17/h2-3,5-6,8-11,20H,4,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEAPRVISKVFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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